3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16280431
InChI: InChI=1S/C21H24N4O3S3/c1-14-5-3-6-24-17(14)22-18(23-8-11-30-12-9-23)15(19(24)26)13-16-20(27)25(21(29)31-16)7-4-10-28-2/h3,5-6,13H,4,7-12H2,1-2H3/b16-13-
SMILES:
Molecular Formula: C21H24N4O3S3
Molecular Weight: 476.6 g/mol

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16280431

Molecular Formula: C21H24N4O3S3

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C21H24N4O3S3
Molecular Weight 476.6 g/mol
IUPAC Name (5Z)-3-(3-methoxypropyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H24N4O3S3/c1-14-5-3-6-24-17(14)22-18(23-8-11-30-12-9-23)15(19(24)26)13-16-20(27)25(21(29)31-16)7-4-10-28-2/h3,5-6,13H,4,7-12H2,1-2H3/b16-13-
Standard InChI Key UHNYFHIRQWLYLT-SSZFMOIBSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCSCC4
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCSCC4

Introduction

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule. It belongs to a class of compounds characterized by a pyrido[1,2-a]pyrimidine core fused with thiazolidine and thiomorpholine functional groups. These structural features make it a candidate for various biological and pharmacological investigations due to its potential bioactivity.

Structural Features

The compound exhibits the following structural characteristics:

  • Core Structure: A pyrido[1,2-a]pyrimidine scaffold, which is known for its stability and ability to interact with biological targets.

  • Functional Groups:

    • A thiazolidine ring containing sulfur and oxygen atoms, which can participate in hydrogen bonding and other interactions.

    • A methoxypropyl substituent that increases solubility and may enhance bioavailability.

    • A thiomorpholine group, which is a sulfur-containing heterocycle often associated with drug-like properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the thiazolidine ring through cyclization of appropriate precursors.

  • Introduction of the pyrido[1,2-a]pyrimidine moiety via condensation reactions.

  • Functionalization with methoxypropyl and thiomorpholine groups.

These steps often require controlled conditions such as specific catalysts, solvents, and temperatures.

Applications in Drug Design

The compound's unique structure makes it a promising candidate for drug development:

  • Its heterocyclic framework can be optimized for enzyme inhibition or receptor binding.

  • The methoxy group enhances solubility, improving pharmacokinetics.

  • The sulfur atoms provide opportunities for covalent bonding with biological targets.

Research Gaps

Despite its potential, the following areas require further exploration:

  • Detailed biological assays to establish its pharmacological profile.

  • Toxicological studies to evaluate safety in preclinical models.

  • Structural optimization to improve potency and selectivity.

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